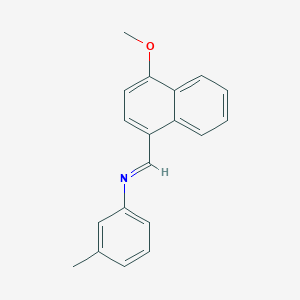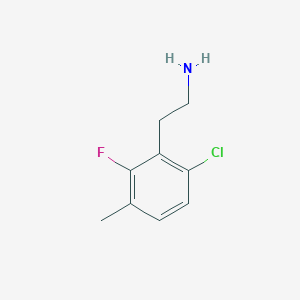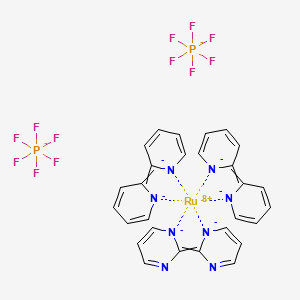
2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate is a complex compound that features a ruthenium center coordinated with pyridine and pyrimidine ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate typically involves the coordination of ruthenium with pyridine and pyrimidine ligands. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the complex. Commonly used solvents include methanol and dichloromethane, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also include purification steps such as recrystallization and chromatography to isolate the desired compound from by-products and impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(IV) or ruthenium(VI) species, while reduction may produce ruthenium(II) species. Substitution reactions can result in the formation of new ruthenium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Research is being conducted on its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Industry: It is used in the development of advanced materials and as a component in electronic devices.
Wirkmechanismus
The mechanism by which 2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate exerts its effects involves the coordination of the ruthenium center with various ligands. This coordination can influence the electronic properties of the compound, making it an effective catalyst or therapeutic agent. The molecular targets and pathways involved depend on the specific application, such as interacting with DNA in medicinal chemistry or facilitating electron transfer in catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ruthenium(II) tris(bipyridine)
- Ruthenium(III) chloride
- Ruthenium(IV) oxide
Uniqueness
Compared to similar compounds, 2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate is unique due to its specific ligand coordination, which imparts distinct electronic and chemical properties. This uniqueness makes it particularly valuable in specialized applications such as targeted catalysis and advanced material development .
Eigenschaften
Molekularformel |
C28H22F12N8P2Ru |
|---|---|
Molekulargewicht |
861.5 g/mol |
IUPAC-Name |
2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate |
InChI |
InChI=1S/2C10H8N2.C8H6N4.2F6P.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-9-7(10-4-1)8-11-5-2-6-12-8;2*1-7(2,3,4,5)6;/h2*1-8H;1-6H;;;/q3*-2;2*-1;+8 |
InChI-Schlüssel |
HEDCZCBZNLVELL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=C[N-]C(=C2[N-]C=CC=N2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+8] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B15147976.png)

![N-[(E)-(4-bromophenyl)methylidene]-1-tert-butyl-1H-benzimidazol-5-amine](/img/structure/B15147985.png)
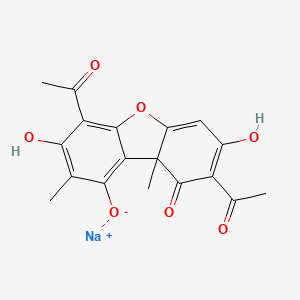
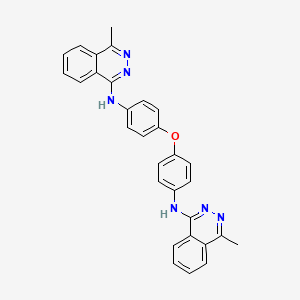

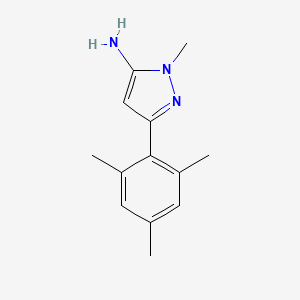
![2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4-nitro-phenol](/img/structure/B15148036.png)
